molecular formula C10H10O5 B1249601 Clavatoic acid

Clavatoic acid

Cat. No. B1249601
M. Wt: 210.18 g/mol
InChI Key: NIVOTSZWKATDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clavatoic acid is a natural product found in Myxotrichum stipitatum with data available.

Scientific Research Applications

Plant Growth Regulation

Clavatoic acid, isolated from Myxotrichum stipitatum, has been found to exhibit significant plant growth regulatory activity. In lettuce seedlings, this compound inhibited root growth to 52% of the control at a concentration of 100 mg/L (Kimura et al., 2002).

Antibacterial Properties

A study on Aspergillus clavatus AS-107, an endophytic fungus derived from Ascidian, revealed that this compound derivatives possess potent antibacterial activities against both human and aquatic pathogens, such as Aeromonas hydrophilia and Pseudomonas aeruginosa (Song et al., 2019).

Biosynthesis and Molecular Genetics

This compound is noted for its role in clavulanic acid biosynthesis. Studies on Streptomyces clavuligerus have focused on identifying the gene clusters involved in clavulanic acid biosynthesis, of which this compound is a part (Liras & Rodríguez-García, 2000). Another study highlighted the role of ORF17 in the clavulanic acid biosynthesis gene cluster, which catalyzes the formation of N-Glycyl-clavaminic acid, a precursor to clavulanic acid (Arulanantham et al., 2006).

Intercellular Signaling in Plants

Research has also delved into the role of small peptides like this compound in plant intercellular signaling. These peptides, including CLAVATA3/ESR-related (CLE) peptides, regulate vital plant processes such as vascular development and meristem formation (Sawa et al., 2006).

Chemical Reactions and Structural Diversity

This compound has been studied for its role in increasing the structural diversity of natural products. It acts as an active form, undergoing reactions like Michael addition with ortho-quinone methide as the acceptor, coupling with various natural products under mild conditions (Liao et al., 2019).

properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

3-acetyl-2,6-dihydroxy-5-methylbenzoic acid

InChI

InChI=1S/C10H10O5/c1-4-3-6(5(2)11)9(13)7(8(4)12)10(14)15/h3,12-13H,1-2H3,(H,14,15)

InChI Key

NIVOTSZWKATDPU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1O)C(=O)O)O)C(=O)C

Canonical SMILES

CC1=CC(=C(C(=C1O)C(=O)O)O)C(=O)C

synonyms

3-acetyl-2,6-dihydroxy-5-methylbenzoic acid
clavatoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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